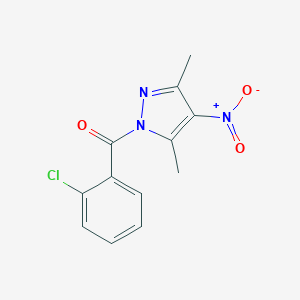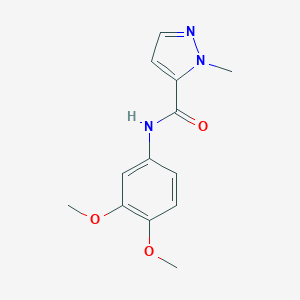![molecular formula C16H12N4OS B214285 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B214285.png)
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide, also known as PTA, is a small molecule that has been widely used in scientific research. PTA is a thiazole-based compound that has shown promising results in various biological assays.
作用机制
The mechanism of action of 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This leads to the disruption of the cytoskeleton and the inhibition of cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle where DNA replication occurs. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide is a small molecule that is easy to synthesize and purify. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been extensively studied, and its mechanism of action is well understood. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to be effective in various biological assays, making it a useful tool compound for investigating the mechanism of action of various cancer drugs. However, 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide in scientific research. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has shown promising results in various cancer models, and further studies are needed to investigate its potential as a cancer therapeutic. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential as an anti-inflammatory drug. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of antibiotic-resistant bacteria, and further studies are needed to investigate its potential as an antibiotic. Finally, 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have neuroprotective effects, and further studies are needed to investigate its potential as a treatment for neurodegenerative diseases.
合成方法
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 2-aminobenzamide, 4-pyridinecarboxaldehyde, and 2-aminothiazole in the presence of acetic acid and water. The product can be purified using column chromatography, yielding a white crystalline powder.
科学研究应用
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been extensively used in scientific research, particularly in the field of cancer research. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been used as a tool compound to investigate the mechanism of action of various cancer drugs.
属性
产品名称 |
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
分子式 |
C16H12N4OS |
分子量 |
308.4 g/mol |
IUPAC 名称 |
2-(pyridin-4-ylmethylideneamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N4OS/c21-15(20-16-18-9-10-22-16)13-3-1-2-4-14(13)19-11-12-5-7-17-8-6-12/h1-11H,(H,18,20,21) |
InChI 键 |
WPGODKHYIAVUST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3 |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)

![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)

![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)
